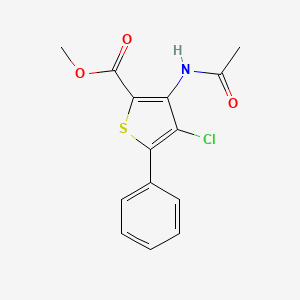

Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate is a chemical compound with the molecular formula C₁₄H₁₂ClNO₃S It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Introduction of Substituents: The chloro and phenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Acetamidation: The acetamido group can be introduced by reacting the intermediate compound with acetic anhydride (CH₃CO)₂O in the presence of a base like pyridine.

Esterification: The final step involves esterification of the carboxylic acid group with methanol (CH₃OH) in the presence of an acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the chloro group or reduce the acetamido group to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: LiAlH₄, sodium borohydride (NaBH₄)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, dechlorinated products

Substitution: Amino or thiol-substituted thiophene derivatives

Scientific Research Applications

Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, or anticancer properties.

Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. The chloro and phenyl groups can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carboxylate Derivatives: Compounds like methyl thiophene-2-carboxylate and ethyl thiophene-2-carboxylate share the thiophene core but differ in their substituents.

Acetamido Derivatives: Compounds like N-acetylthiophene and N-acetylphenylthiophene have similar acetamido groups but different ring structures.

Chloro Derivatives: Compounds like 4-chlorothiophene and 4-chlorophenylthiophene have similar chloro substituents but differ in their overall structure.

Uniqueness

Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the acetamido group enhances its potential for hydrogen bonding, while the chloro and phenyl groups contribute to its hydrophobicity and binding affinity in biological systems.

Biological Activity

Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate (CAS No. 1000409-40-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H12ClNO3S

- Molecular Weight : 309.77 g/mol

- LogP : 3.8865

- PSA (Polar Surface Area) : 83.64 Ų

These properties suggest that the compound has moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, a related compound demonstrated significant inhibition of the papain-like protease (PLpro) from SARS-CoV-2, which is crucial for viral replication and immune evasion. The most effective analogs showed an EC50 in the low micromolar range, indicating potent antiviral activity without cytotoxic effects (CC50 > 30 μM) .

The mechanism through which this compound exerts its biological effects involves covalent modification of target proteins. Specifically, it inhibits the PLpro domain, leading to disruption in viral replication and modulation of the host immune response. This inhibition is characterized by a high kinact/KI ratio, suggesting that the compound forms stable covalent bonds with its target .

Case Studies and Research Findings

-

Study on Antiviral Activity :

- Objective : To evaluate the antiviral efficacy against SARS-CoV-2.

- Method : In vitro assays were conducted using various concentrations of the compound.

- Results : The compound exhibited an EC50 of approximately 1.1 μM, comparable to remdesivir (0.74 μM), with no observed cytotoxicity at higher concentrations .

- In Silico Analysis :

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| CAS Number | 1000409-40-4 |

| Molecular Weight | 309.77 g/mol |

| EC50 (Antiviral Activity) | 1.1 μM |

| CC50 (Cytotoxicity) | >30 μM |

| LogP | 3.8865 |

| PSA | 83.64 Ų |

Properties

Molecular Formula |

C14H12ClNO3S |

|---|---|

Molecular Weight |

309.8 g/mol |

IUPAC Name |

methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate |

InChI |

InChI=1S/C14H12ClNO3S/c1-8(17)16-11-10(15)12(9-6-4-3-5-7-9)20-13(11)14(18)19-2/h3-7H,1-2H3,(H,16,17) |

InChI Key |

IQIUSMIJKSBLHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(SC(=C1Cl)C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.